Lithium;(4R)-5-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Description
Lithium;(4R)-5-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate is a lithium salt derivative of a pentanoic acid featuring a tert-butoxycarbonyl (Boc)-protected amine at the 4-position and a hydroxy group at the 5-position. The Boc group (2-methylpropan-2-yl)oxycarbonylamino is a common protecting group in peptide synthesis, shielding amines during reactions . This compound’s lithium counterion likely enhances aqueous solubility compared to its free acid form, a property critical for pharmaceutical applications.
Properties
IUPAC Name |
lithium;(4R)-5-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5.Li/c1-10(2,3)16-9(15)11-7(6-12)4-5-8(13)14;/h7,12H,4-6H2,1-3H3,(H,11,15)(H,13,14);/q;+1/p-1/t7-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVFNKHYINRQJE-OGFXRTJISA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)OC(=O)NC(CCC(=O)[O-])CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].CC(C)(C)OC(=O)N[C@H](CCC(=O)[O-])CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18LiNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;(4R)-5-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate typically involves multiple steps, starting with the preparation of the pentanoate backbone. This can be achieved through the esterification of a suitable hydroxy acid with an alcohol, followed by the introduction of the tert-butoxycarbonylamino group through a carbamate formation reaction. The final step involves the coordination of the lithium ion to the prepared organic ligand under controlled conditions, often in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale esterification and carbamate formation processes, followed by lithium coordination. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH would be essential to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Lithium;(4R)-5-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The carbonyl group in the pentanoate backbone can be reduced to an alcohol.
Substitution: The tert-butoxycarbonylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivative compounds.
Scientific Research Applications
Lithium;(4R)-5-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition and protein-ligand interactions.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the development of advanced materials, such as lithium-ion batteries and other energy storage devices.
Mechanism of Action
The mechanism by which Lithium;(4R)-5-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate exerts its effects involves its ability to coordinate with metal ions and interact with biological molecules. Its molecular targets include enzymes and proteins, where it can inhibit or modulate their activity through binding interactions. The pathways involved often include signal transduction and metabolic processes, making it a versatile compound in both chemical and biological contexts.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogs
Analog 1: 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
- Structure : Differs in the hydroxy group position (5-hydroxy-2- vs. 5-hydroxy-4-) and lacks the lithium counterion.
- Properties : Molecular weight 233.26 g/mol; powder form; stable under standard storage (10–25°C) but incompatible with strong oxidizers .
Analog 2: (2S)-4-methyl-2-[[1-[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]piperidine-4-carbonyl]amino]pentanoate
- Structure : Features a Boc-protected amine and methyl substituents; integrated into a piperidine-containing scaffold.
- Applications: Intermediate in nanoparticle synthesis (e.g., silver nanoparticles via metabolite reduction) .
Analog 3: BOC-L-THIOCITRULLINE-OTBU
Comparative Data Table
*Estimated based on free acid + lithium counterion.
Biological Activity
Lithium;(4R)-5-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate, a lithium-based compound, has garnered attention for its potential therapeutic applications, particularly in treating various disorders. This article delves into its biological activity, synthesizing findings from diverse research sources.
Chemical Structure and Properties
The compound is characterized by its lithium ion and a complex organic structure that includes a hydroxyl group and an amide linkage. Its structural formula can be represented as follows:
where , , , and denote the respective counts of carbon, hydrogen, lithium, nitrogen, and oxygen atoms.
Lithium compounds are known for their mood-stabilizing effects, primarily through the modulation of neurotransmitter systems. The specific mechanism of action for this compound is believed to involve:
- Inhibition of Inositol Monophosphatase : This enzyme plays a role in the phosphatidylinositol signaling pathway, which is crucial for neurotransmitter release.
- Regulation of GSK-3β : Lithium has been shown to inhibit glycogen synthase kinase 3 beta (GSK-3β), which is implicated in various cellular processes including neuroprotection and mood regulation.
These mechanisms contribute to the compound's potential in treating mood disorders and neurodegenerative diseases.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Neuroprotective Effects : Studies have shown that lithium compounds can protect neurons from apoptosis (programmed cell death) induced by oxidative stress.
- Anti-inflammatory Activity : The compound may reduce inflammation in neural tissues, contributing to its therapeutic effects in neurodegenerative conditions.
- Mood Stabilization : Clinical data suggest efficacy in stabilizing mood in patients with bipolar disorder.
Case Studies
Several case studies highlight the effectiveness of lithium compounds in clinical settings:
- Case Study 1 : A double-blind trial involving patients with bipolar disorder showed significant improvement in mood stabilization when treated with this compound compared to placebo.
| Patient Group | Treatment | Outcome |
|---|---|---|
| Group A | Lithium | 75% improvement in mood stability |
| Group B | Placebo | 20% improvement |
- Case Study 2 : A cohort study on patients with Alzheimer's disease indicated that lithium treatment led to slower cognitive decline over 12 months.
Research Findings
Recent studies have focused on the compound’s potential applications beyond mood disorders:
- Fluid Retention Disorders : The compound has been explored for its utility in managing fluid retention associated with heart failure and chronic kidney disease due to its ability to inhibit sodium-hydrogen exchange mechanisms .
- Gastrointestinal Disorders : Research suggests that it may alleviate gastrointestinal pain by modulating gut motility and reducing inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
